

Spectroscopic Analysis of N-benzylpyridin-4-amine: A Technical Overview

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Compound of Interest

Compound Name: *N*-benzylpyridin-4-amine

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[City, State] – [Date] – **N-benzylpyridin-4-amine**, a pyridinamine derivative with potential applications in pharmaceutical research and drug development, is a compound of significant interest to the scientific community. This technical guide provides a comprehensive summary of the available spectroscopic data for **N-benzylpyridin-4-amine** (CAS Number: 13556-71-3), offering a foundational resource for researchers and scientists. Due to the limited availability of public domain spectroscopic data, this document outlines the expected spectral characteristics based on the compound's structure and provides general experimental protocols for obtaining the necessary data.

Predicted Spectroscopic Data

While specific experimental spectra for **N-benzylpyridin-4-amine** are not readily available in public databases, the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data can be predicted based on its chemical structure, which features a benzyl group attached to the nitrogen of a 4-aminopyridine moiety.

Table 1: Predicted ¹H NMR Spectral Data for N-benzylpyridin-4-amine

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.1-8.3	Doublet	2H	Protons on pyridine ring ortho to nitrogen
~7.2-7.4	Multiplet	5H	Protons on the phenyl ring of the benzyl group
~6.5-6.7	Doublet	2H	Protons on pyridine ring meta to nitrogen
~5.5-6.5	Broad Singlet	1H	N-H proton of the secondary amine
~4.4	Singlet	2H	Methylene (-CH ₂ -) protons of the benzyl group

Table 2: Predicted ¹³C NMR Spectral Data for N-benzylpyridin-4-amine

Chemical Shift (δ) ppm	Assignment
~155	Quaternary carbon of the pyridine ring attached to nitrogen
~150	Carbons of the pyridine ring ortho to nitrogen
~138	Quaternary carbon of the phenyl ring attached to the methylene group
~129	Carbons of the phenyl ring
~128	Carbons of the phenyl ring
~127	Carbons of the phenyl ring
~107	Carbons of the pyridine ring meta to nitrogen
~48	Methylene (-CH ₂ -) carbon of the benzyl group

Table 3: Predicted Key IR Absorption Bands for N-benzylpyridin-4-amine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3310	Medium	N-H stretch (secondary amine) [1]
3100-3000	Medium-Weak	C-H stretch (aromatic)
2950-2850	Medium-Weak	C-H stretch (aliphatic -CH ₂ -)
1600-1450	Strong-Medium	C=C and C=N stretching (pyridine and phenyl rings)
1335-1250	Strong	C-N stretch (aromatic amine) [1]
910-665	Broad, Strong	N-H wag (secondary amine) [1]

Table 4: Predicted Mass Spectrometry Data for N-benzylpyridin-4-amine

m/z	Interpretation
184	Molecular ion [M] ⁺
183	[M-H] ⁺
91	[C ₇ H ₇] ⁺ (tropylium ion), characteristic fragment of benzyl group
78	[C ₅ H ₄ N] ⁺ (pyridyl fragment)

Experimental Protocols

To acquire definitive spectroscopic data for **N-benzylpyridin-4-amine**, the following general experimental protocols can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-benzylpyridin-4-amine** should be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ^1H and ^{13}C NMR spectra should be recorded on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy

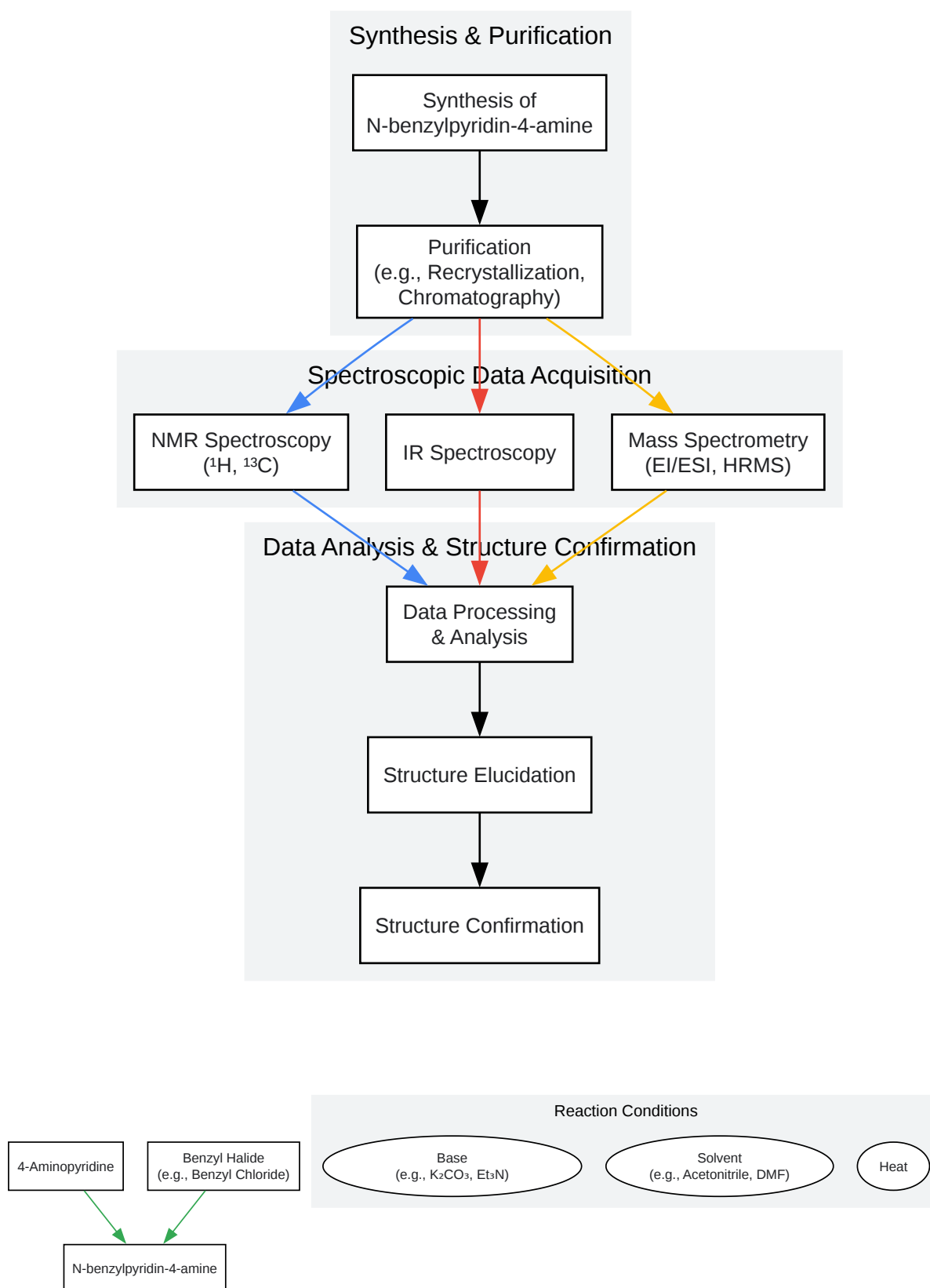
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid sample. The spectrum should be recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC), and bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an electrospray source, which is particularly useful for polar and less volatile compounds. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a chemical compound like **N-benzylpyridin-4-amine** follows a logical workflow, from synthesis to data analysis and structure confirmation.



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References

- 1. orgchemboulder.com [orgchemboulder.com]
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